Product packaging for (3R)-hexane-1,3-diol(Cat. No.:CAS No. 84314-30-7)

(3R)-hexane-1,3-diol

Cat. No.: B2639647
CAS No.: 84314-30-7
M. Wt: 118.176
InChI Key: AVIYEYCFMVPYST-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-hexane-1,3-diol is a chiral aliphatic diol that serves as a critical intermediate in advanced organic synthesis, particularly for constructing stereochemically complex natural products. This compound features a defined (R) configuration at the stereogenic center on carbon-3, making it a valuable scaffold for the stereoselective synthesis of polypropionate fragments . The hydroxymethyl 1,3-diol motif is a common structural element in numerous bioactive macrolide antibiotics and natural products, such as tylosins, mycinamicins, and tedanolide . Researchers utilize this enantiomerically enriched diol to access both anti and syn configured polypropionate units, which are essential in the total synthesis of polyketide natural products with significant therapeutic potential . The mechanism of its application often involves its incorporation as a building block or precursor in methodologies like the regioselective ring-opening of epoxides, enabling the modular construction of complex molecular architectures . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B2639647 (3R)-hexane-1,3-diol CAS No. 84314-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-hexane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIYEYCFMVPYST-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereochemical Characterization and Elucidation

Methodologies for Absolute Configuration Determination of (3R)-hexane-1,3-diol

Establishing the absolute stereochemistry of this compound is a fundamental requirement for its use as a chiral building block. This is accomplished through several powerful analytical methods, each providing a different line of evidence to confirm the (R) configuration at the C3 stereocenter.

Modern spectroscopic techniques offer non-destructive ways to probe the stereochemistry of chiral molecules like this compound. sioc-journal.cn

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR is invaluable for structural elucidation, advanced NMR methods are essential for stereochemical determination. numberanalytics.com For 1,3-diols, a common strategy involves converting the diol into a more rigid cyclic derivative, such as an acetonide. The relative stereochemistry (syn or anti) can then be determined by analyzing the ¹³C NMR chemical shifts of the acetonide carbons. wordpress.com The absolute configuration of enantiomers can be determined using chiral solvating agents or by derivatization with a chiral agent to create diastereomers with distinguishable NMR spectra. wordpress.com

Exciton-Coupled Circular Dichroism (ECCD): This technique is a powerful tool for determining the absolute configuration of molecules containing two or more chromophores. msu.eduresearchgate.net For diols like this compound, this typically involves derivatization to introduce chromophores, such as benzoates, at the hydroxyl groups. msu.edusemanticscholar.org The through-space interaction of these chromophores results in a characteristic split CD spectrum, the sign of which is directly related to the absolute stereochemistry of the diol. msu.edutandfonline.com This method is particularly useful for acyclic diols where the flexible nature of the molecule can be a challenge. msu.edu

Chemical derivatization is a widely used strategy to facilitate the determination of absolute configuration. This involves reacting the chiral molecule with a chiral, enantiomerically pure reagent to form diastereomers, which can then be analyzed by spectroscopic methods. umn.edu

Mosher's Ester Analysis: This is a classic and reliable NMR-based method for determining the absolute configuration of chiral alcohols. umn.edu The alcohol is esterified with both enantiomers of a chiral acid, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. acs.orgrsc.orgnih.gov Analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the newly formed chiral center allows for the assignment of the absolute configuration of the original alcohol. researchgate.netresearchgate.net For a 1,3-diol like this compound, this analysis would be applied to the C3 hydroxyl group. umn.edu The process involves careful synthesis and purification of the Mosher esters followed by detailed NMR analysis. umn.edu

X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule, as it provides a direct visualization of the molecule's three-dimensional structure in the solid state. sioc-journal.cntcichemicals.combch.ro

For a non-crystalline compound like this compound, this method requires the preparation of a crystalline derivative. tcichemicals.com This can be achieved by reacting the diol with a chiral carboxylic acid or other suitable reagent to form a diastereomeric ester or other derivative that readily crystallizes. tcichemicals.comnih.gov Once a suitable single crystal is obtained, X-ray diffraction analysis can unambiguously determine the relative and absolute stereochemistry. mdpi.comrsc.org The absolute configuration is often determined using the Bijvoet method, which relies on the anomalous dispersion effect of heavy atoms present in the crystal structure. tcichemicals.comnih.gov

Enantiomeric and Diastereomeric Purity Assessment in Research

In many applications, particularly in asymmetric synthesis, it is crucial to know the enantiomeric and diastereomeric purity of this compound. Chromatographic techniques are the primary methods used for this purpose.

Chiral HPLC is a powerful and widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. acs.orgrsc.org The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. chemistrydocs.com

For the analysis of 1,3-diols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, AS-H, OD-H, and Chiralcel OD-H), are commonly employed. core.ac.ukrsc.orgwiley-vch.de The separation conditions, including the mobile phase composition (typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol), flow rate, and column temperature, are optimized to achieve baseline separation of the enantiomers. rsc.orgwiley-vch.de Detection is usually performed using a UV detector. core.ac.uk In some cases, derivatization of the diol to a UV-active compound, such as a benzoate (B1203000) ester, may be necessary to enhance detection. wiley-vch.de

Table 1: Examples of Chiral HPLC Conditions for Diol Analysis

Chiral Stationary PhaseMobile Phase (Hexane:Alcohol)Flow Rate (mL/min)Wavelength (nm)Reference
Chiralpak AD-HHexane/i-PrOH = 85:151.0210 rsc.org
Chiralcel OD-HHexane:2-propanol = 100:11.0Not specified wiley-vch.de
Chiralpak AS-HHexane:2-propanol = 100:11.0254 wiley-vch.de
Chiralpak AD-HHexane:2-propanol = 30:11.0230 wiley-vch.de

This table is for illustrative purposes and specific conditions for this compound may vary.

Chiral gas chromatography is another effective method for the separation of enantiomers, particularly for volatile compounds. researchgate.net Similar to chiral HPLC, this technique utilizes a column with a chiral stationary phase. Modified cyclodextrins are commonly used as CSPs in chiral GC. researchgate.net The enantiomers of the analyte interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. For the analysis of diols, derivatization to more volatile esters or ethers may be required prior to injection. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the determination of diastereomeric ratios in mixtures of chiral compounds like hexane-1,3-diol. The assessment relies on the principle that diastereomers, being chemically distinct, exhibit different NMR spectra. In many cases, direct ¹H or ¹³C NMR analysis of the crude reaction mixture is sufficient to distinguish and quantify the diastereomers present. nih.govrsc.org The signals for nuclei proximate to the stereocenters will appear at slightly different chemical shifts (δ) and may show different coupling constants (J), allowing for integration to determine their relative abundance. rsc.orgpnas.orgnih.gov

For instance, in the ¹H NMR spectrum of a diastereomeric mixture of 1,3-diols, the protons attached to the carbinol carbons (CH-OH) and the methylene (B1212753) group between them often show distinct, well-resolved signals for each diastereomer. pnas.org Similarly, ¹³C NMR spectra can show separate signals for the carbons of the stereocenters and adjacent carbons. rsc.org

To enhance the spectral differences between diastereomers and facilitate more accurate quantification, chiral derivatizing agents (CDAs) are often employed. core.ac.uk This method involves reacting the diol mixture with an achiral or chiral reagent to form new diastereomeric derivatives that are more easily distinguished by NMR. A common strategy for 1,3-diols is the formation of acetonides by reacting the diol with 2,2-dimethoxypropane (B42991) or a similar reagent. nmrwiki.org The relative stereochemistry of the 1,3-diol (syn or anti) dictates the conformation of the resulting six-membered acetonide ring. Syn-1,3-diols form a chair-like acetonide, leading to chemically non-equivalent axial and equatorial methyl groups with distinct ¹³C NMR shifts. nmrwiki.org In contrast, anti-1,3-diols form a twist-boat acetonide, where the methyl groups are in more similar environments and thus have very close chemical shifts. nmrwiki.org

Another approach is the formation of esters with chiral acids, such as α-methoxyphenylacetic acid (MPA). nih.govresearchgate.net The resulting bis-MPA esters of the diol diastereomers will have unique sets of signals in the NMR spectrum, allowing for clear differentiation.

Table 1: Representative ¹H NMR Data for Diastereomeric Ratio Determination of a 1,3-Diol Derivative.
DiastereomerProton SignalChemical Shift (δ, ppm)Coupling Constants (J, Hz)Significance
syn-IsomerH-35.04dd, J = 9.9, 3.3Different chemical shifts and coupling patterns for the carbinol proton allow for distinct integration and ratio calculation. pnas.org
anti-IsomerH-35.17dd, J = 7.5, 4.2
syn-AcetonideAcetonide-CH₃1.39, 1.46s, sSyn-diols form chair acetonides with distinct axial/equatorial methyls; anti-diols form twist-boat acetonides with similar methyls. nmrwiki.org
anti-AcetonideAcetonide-CH₃Signals are very similar/overlap

Conformational Analysis of this compound and Analogous Chiral Diols

The three-dimensional shape, or conformation, of this compound is critical to its properties and interactions. The flexible acyclic carbon chain allows the molecule to adopt various spatial arrangements (conformers) through rotation around its single bonds. The relative stability of these conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and intramolecular hydrogen bonding.

Theoretical and Computational Approaches to Conformational Preferences

Computational chemistry provides powerful tools for investigating the conformational landscape of flexible molecules like this compound. wordpress.com Methods such as Density Functional Theory (DFT) are widely used to calculate the geometries and relative energies of all possible conformers to predict the most stable structures. mdpi.comsoton.ac.ukmdpi.com

For 1,3-diols, a key factor influencing conformational preference is the potential for intramolecular hydrogen bonding between the two hydroxyl groups. This interaction can stabilize specific folded conformations. DFT calculations, often using functionals like B3LYP or PBE0 with basis sets such as 6-311+G(d,p) or cc-pVTZ, can quantify the stability of these hydrogen-bonded structures relative to extended, non-bonded conformers. nih.govnih.gov The calculations typically involve a systematic search of the potential energy surface by rotating around key dihedral angles, followed by geometry optimization and frequency calculations for each identified conformer. The resulting Gibbs free energies are then used to determine the Boltzmann population of each conformer at a given temperature. researchgate.netacs.org

Studies on analogous short-chain 1,3-diols have shown that conformers allowing for an intramolecular hydrogen bond are often among the most stable, particularly in the gas phase or in non-polar solvents. nih.govdoubtnut.com These calculations can predict the O-H···O distance and the linearity of the hydrogen bond, which correlate with its strength. However, in longer chain diols, the entropic cost of forming a cyclic, hydrogen-bonded structure can sometimes favor extended conformations. researchgate.netacs.org The polarity of the solvent, included in calculations via models like the Polarizable Continuum Model (PCM), also significantly impacts conformer stability. soton.ac.uknih.govnih.gov

Table 2: Example of Calculated Relative Free Energies for 1,3-Diol Conformers.
Conformer DescriptionKey Dihedral Angles (O-C-C-C)Intramolecular H-BondCalculated Relative Free Energy (ΔG, kcal/mol)Theoretical Method
Folded/Gauche (gg)~60°, ~60°Yes0.00 (most stable)B3LYP/6-31+G(d,p) researchgate.net
Semi-Extended (gt)~60°, ~180°No+1.5
Fully-Extended (tt)~180°, ~180°No+2.8

Experimental Techniques for Conformational Studies (e.g., Coupling Constant Analysis, Low-Temperature NMR)

Experimental methods are essential to validate the predictions from computational studies. For conformational analysis in solution, NMR spectroscopy is the primary tool.

Coupling Constant Analysis: The magnitude of the vicinal proton-proton coupling constant (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. soton.ac.uk By measuring the ³JHH values from a high-resolution ¹H NMR spectrum, the time-averaged dihedral angles in the molecule can be estimated, providing direct insight into the dominant solution-state conformation. nmrwiki.orgnih.gov For a 1,3-diol, analysis of the coupling constants between the protons on C1-C2 and C2-C3 can reveal the preferred geometry of the carbon backbone. A larger coupling constant (typically 8-12 Hz) suggests an anti-periplanar relationship (180° dihedral angle), while smaller values (2-5 Hz) suggest a syn-clinal or gauche relationship (~60° dihedral angle). researchgate.net

Low-Temperature NMR: At room temperature, flexible molecules like hexane-1,3-diol undergo rapid interconversion between conformers, resulting in an NMR spectrum that shows population-averaged signals. By cooling the sample to a sufficiently low temperature, this conformational exchange can be slowed or stopped on the NMR timescale. nih.gov This "freezing out" of the equilibrium allows for the direct observation of individual conformers, each with its own distinct set of NMR signals. researchgate.netacs.org This technique can provide definitive proof of the existence of multiple stable conformations and allows for their individual characterization and quantification, offering a powerful validation of theoretical predictions. nih.gov

Table 3: Relationship Between Vicinal Coupling Constant and Dihedral Angle for Conformational Analysis.
Dihedral Angle (θ)Typical ConformationExpected ³JHH (Hz)
~180°Anti8 - 12
~60°Gauche2 - 5
~90°-~0

Note: These values are approximate and can be influenced by substituent electronegativity and other factors. nmrwiki.orgnih.gov

Asymmetric and Stereoselective Synthetic Methodologies for 3r Hexane 1,3 Diol

Organocatalytic and Transition-Metal Catalyzed Asymmetric Synthesis

The development of catalytic asymmetric methods provides an efficient route to chiral molecules, avoiding the need for stoichiometric amounts of chiral reagents. These methods often involve the use of small organic molecules (organocatalysts) or transition-metal complexes with chiral ligands to control the stereochemical outcome of a reaction.

Enantioselective Reduction of Prochiral Precursors (e.g., Keto Alcohols, β-Hydroxyketones)

A primary strategy for synthesizing (3R)-hexane-1,3-diol involves the enantioselective reduction of a prochiral precursor, typically a β-hydroxyketone. This approach is advantageous as it establishes one of the two stereocenters in the diol product with high selectivity.

The reduction of prochiral ketones is a well-established method for producing enantioenriched secondary alcohols. organicreactions.org Various catalytic systems have been developed for this purpose, including those based on transition metals and oxazaborolidines. organicreactions.orgwikipedia.org For the synthesis of 1,3-diols, the diastereoselective reduction of β-hydroxy ketones is particularly relevant. The Narasaka–Prasad reduction, for instance, employs a boron chelating agent and a reducing agent like sodium borohydride (B1222165) to achieve syn-diols with high selectivity. wikipedia.orgyoutube.com This method proceeds through a six-membered ring transition state where the boron agent chelates with the hydroxy group and the ketone, directing the hydride attack to produce the desired stereoisomer. wikipedia.org

Another approach involves the use of albumin in the reduction of β-hydroxyketones with sodium borohydride, which can lead to high diastereoselectivity for the anti-1,3-diol. rsc.org The choice of catalyst and reaction conditions is therefore crucial in determining the stereochemical outcome. For instance, while the Narasaka-Prasad reduction yields syn-diols, the Evans-Saksena reduction can be used to obtain anti-diols. wikipedia.org

Precursor TypeReduction MethodKey FeaturesResulting Diol Stereochemistry
β-HydroxyketoneNarasaka–Prasad ReductionBoron chelating agent (e.g., BBu₂OMe), external hydride source (e.g., NaBH₄)syn-1,3-diol
β-HydroxyketoneEvans–Saksena ReductionBoron reagent for intramolecular hydride deliveryanti-1,3-diol
Prochiral KetoneOxazaborolidine-catalyzed reductionCatalytic use of a chiral oxazaborolidine with a stoichiometric borane sourceEnantioenriched secondary alcohol

Asymmetric Aldol (B89426) Reactions in the Synthesis of Chiral Diol Precursors

The aldol reaction is a powerful carbon-carbon bond-forming reaction that can be used to construct the β-hydroxyketone precursors necessary for 1,3-diol synthesis. nih.govnih.gov The development of asymmetric aldol reactions, using either organocatalysts or metal enolates with chiral auxiliaries, allows for the enantioselective synthesis of these precursors. nih.govnih.gov

Proline and its derivatives are commonly used as organocatalysts in direct asymmetric aldol reactions. nih.govacs.org These reactions can produce β-hydroxyketones with high enantiomeric excess. nih.govacs.org For example, a new proline-derived organocatalyst has been used in combination with Cu(OTf)₂ to synthesize chiral 1,3-keto alcohols with enantiomeric excesses greater than 99%. nih.govacs.orgresearchgate.net These keto alcohols can then be reduced to the corresponding 1,3-diols. nih.gov

Titanium enolates derived from esters and chiral auxiliaries have also been employed in highly stereoselective anti-aldol reactions. nih.govnih.gov This method provides access to the key stereocenters of the desired diol with high optical purity. nih.gov The subsequent reduction of the ester and removal of the chiral auxiliary yields the target 1,3-diol.

Aldol Reaction TypeCatalyst/ReagentKey FeaturesPrecursor Produced
Organocatalytic Asymmetric AldolProline-derived organocatalyst with Cu(OTf)₂High enantioselectivity (>99% ee)Chiral β-hydroxyketone
Asymmetric anti-Aldol ReactionEster-derived titanium enolate with chiral auxiliaryHigh diastereoselectivityanti-β-hydroxy ester

Stereoselective Dihydroxylation of Alkenes (e.g., Sharpless Asymmetric Dihydroxylation)

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgencyclopedia.pubnih.govnih.gov This reaction utilizes osmium tetroxide as a catalyst in the presence of a chiral quinine ligand to direct the dihydroxylation to one face of the double bond. wikipedia.orgalfa-chemistry.com The choice of ligand, either dihydroquinidine (DHQD) or dihydroquinine (DHQ) based, determines the resulting stereochemistry of the diol. wikipedia.org

While this method is primarily used for the synthesis of 1,2-diols, it can be adapted for the synthesis of 1,3-diols through the use of an appropriate alkene precursor. For instance, the dihydroxylation of a homoallylic alcohol derivative could potentially lead to a precursor for this compound after further functional group manipulations. The reaction is highly site-selective, favoring the oxidation of the more electron-rich double bond in a molecule. wikipedia.org

ReagentLigand ClassTypical Co-oxidantStereochemical Outcome
Osmium Tetroxide (catalytic)(DHQD)₂PHAL (in AD-mix-β)Potassium ferricyanide or N-methylmorpholine N-oxide(R,R)-diol from a trans-alkene
Osmium Tetroxide (catalytic)(DHQ)₂PHAL (in AD-mix-α)Potassium ferricyanide or N-methylmorpholine N-oxide(S,S)-diol from a trans-alkene

Biocatalytic and Enzymatic Approaches to Chiral Diol Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Enzymatic Resolution of Racemic Mixtures for this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org In this process, an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched. wikipedia.org Lipases are a common class of enzymes used for the resolution of alcohols and their esters due to their broad substrate scope and high enantioselectivity. jst.go.jpacs.orgacs.org

For the production of this compound, a racemic mixture of hexane-1,3-diol can be subjected to lipase-catalyzed acylation. The lipase will selectively acylate the (S)-enantiomer, allowing for the separation of the acylated (S)-diol from the unreacted (R)-diol. The enantiomeric excess of the remaining (R)-diol increases as the reaction progresses. wikipedia.org Alternatively, the racemic diol can be diacylated, and a lipase can be used to selectively hydrolyze the acyl group from one enantiomer.

Enzyme TypeReaction TypeSubstrateProducts
LipaseTransesterification/AcylationRacemic 1,3-diol and an acyl donorEnantioenriched 1,3-diol and the corresponding ester of the other enantiomer
LipaseHydrolysisRacemic 1,3-diol diacetateEnantioenriched monoacetate and the unreacted diacetate of the other enantiomer

Whole-Cell Biocatalysis for Stereodefined Synthesis

Whole-cell biocatalysis utilizes intact microorganisms as catalysts, which offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors. nih.gov Microorganisms contain a variety of oxidoreductases that can perform stereoselective reductions of ketones to produce chiral alcohols. nih.gov

For the synthesis of this compound, a whole-cell system can be employed to reduce a suitable β-hydroxyketone precursor. The stereochemical outcome of the reduction is determined by the specific enzymes present in the microorganism. Many microbial reductions follow Prelog's rule, which would predict the formation of the (S)-alcohol. However, anti-Prelog reductases are also known, which can provide access to the (R)-alcohol. nih.gov The selection of the appropriate microorganism is therefore critical for achieving the desired stereoisomer.

BiocatalystReaction TypePrecursorKey Advantage
Whole microorganisms (bacteria, yeast, fungi)Asymmetric reductionβ-HydroxyketoneIn-situ cofactor regeneration, no enzyme purification needed

Stereoselective Enzymatic Transformations (e.g., Hydrolysis, Acylation)

Enzymatic transformations offer a powerful and environmentally benign approach to obtaining chiral molecules with high enantiopurity. Lipases are particularly versatile biocatalysts for the kinetic resolution of racemic alcohols, including 1,3-diols. These enzymes can selectively catalyze either the hydrolysis of an ester or the acylation of an alcohol in a stereoselective manner.

In a typical kinetic resolution of racemic hexane-1,3-diol, a lipase is used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted (or vice versa). The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated chromatographically. Alternatively, enzymatic hydrolysis of a racemic diacetate of hexane-1,3-diol can be employed, where the enzyme selectively hydrolyzes one enantiomer, again allowing for separation.

The efficiency of such resolutions is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value indicates a high degree of selectivity. Various lipases, such as those from Pseudomonas cepacia (PSL-C) and Candida antarctica lipase B (CALB), have been shown to be effective in the resolution of 1,2- and 1,3-diols. acs.orgdntb.gov.ua The choice of solvent and acylating agent can also significantly influence the conversion and enantioselectivity of the reaction. acs.org

For the synthesis of this compound, one would perform a kinetic resolution on racemic hexane-1,3-diol. If the lipase selectively acylates the (S)-enantiomer, the unreacted this compound can be isolated with high enantiomeric excess. Conversely, if the (R)-enantiomer is acylated, a subsequent hydrolysis step would yield the desired this compound.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of a Racemic Diol

EnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Remaining Diol (%)
Lipase PS from Pseudomonas cepaciaVinyl Acetatetert-Butyl methyl ether~50>95
Candida antarctica Lipase B (CALB)Isopropenyl AcetateHexane (B92381)~50>99

Note: This table presents typical results for lipase-catalyzed kinetic resolutions of secondary alcohols and diols, illustrating the high selectivities achievable.

Chemoenzymatic Synthetic Strategies for this compound and Analogs

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and elegant synthetic routes. For the preparation of this compound and its analogs, a chemoenzymatic approach often involves an enzymatic kinetic resolution as a key step to introduce chirality, followed by chemical modifications.

This combination of enzymatic resolution and chemical transformation allows for the production of enantiomerically pure this compound from an achiral starting material. Such strategies are highly valuable in organic synthesis as they provide access to chiral building blocks that can be used in the synthesis of more complex molecules. acs.org

Diastereoselective Synthesis of 1,3-Diols from Chiral Substrates

The Narasaka-Prasad reduction is a powerful method for the diastereoselective synthesis of syn-1,3-diols from β-hydroxy ketones. wikipedia.orgsynarchive.com This reaction utilizes a boron chelating agent, such as diethylmethoxyborane (Et₂BOMe), to form a six-membered ring intermediate with the β-hydroxy ketone. This chelation locks the conformation of the substrate, allowing for a highly stereoselective reduction of the ketone by a hydride source, typically sodium borohydride (NaBH₄). wikipedia.orgsynarchive.com

The mechanism involves the coordination of the boron agent to both the hydroxyl and carbonyl oxygens of the β-hydroxy ketone. This forms a rigid chair-like transition state where the substituents of the β-hydroxy ketone occupy equatorial positions to minimize steric hindrance. The hydride from sodium borohydride then attacks the carbonyl group from the axial direction, leading to the formation of the syn-diol. wikipedia.org The stereochemical outcome is directed by the existing stereocenter at the β-position.

To obtain this compound via this method, one would start with (R)-3-hydroxyhexan-1-one. The Narasaka-Prasad reduction of this substrate would then yield the desired (1,3-syn)-diol, which in this case would be this compound. The high diastereoselectivity of this reaction makes it a valuable tool for the synthesis of polyketide natural products, which often contain syn-1,3-diol motifs.

In substrate-controlled stereoselective reactions, the inherent chirality of the starting material directs the stereochemical outcome of the reaction. This principle can be applied to the synthesis of specific diastereomers of 1,3-diols. By choosing a substrate with appropriate pre-existing stereocenters, one can control the formation of new stereocenters during the reaction.

A relevant example of this principle is the synthesis of chiral diols from readily available chiral pool starting materials, such as carbohydrates. For instance, D-mannitol has been used as a chiral precursor for the synthesis of (3R,4R)-hexane-3,4-diol through a series of protection and deprotection steps. rsc.org Although this yields a different target molecule, the strategy highlights how the stereocenters present in the starting material dictate the stereochemistry of the final product.

For the synthesis of this compound, a substrate-controlled approach would involve starting with a chiral molecule that already contains the desired stereochemistry at the 3-position or a precursor that can be converted to it. Subsequent reactions to introduce the hydroxyl group at the 1-position would be influenced by the existing stereocenter, leading to the desired diastereomer. The stereocontrol arises from steric and electronic interactions within the substrate that favor a particular reaction pathway.

Total Synthesis Applications of this compound as a Chiral Building Block

The utility of 1,3-diol units is evident in the synthesis of polyketide natural products, many of which exhibit potent biological activities. The iterative nature of polyketide biosynthesis often leads to repeating 1,3-diol functionalities. Synthetic strategies often mimic this by using chiral 1,3-diol building blocks to construct the carbon skeleton of the natural product.

While a specific total synthesis commencing with this compound is not detailed in the provided search results, the importance of the 1,3-diol motif is highlighted in numerous synthetic endeavors. For example, the synthesis of grayanane natural products, which possess complex polycyclic structures, often involves the strategic introduction of hydroxyl groups to form diol functionalities that guide subsequent transformations. nih.gov The principles of using chiral building blocks are universal, and this compound represents a readily accessible chiral synthon for the introduction of a specific stereochemical arrangement into a target molecule.

Chemical Reactivity and Advanced Transformations of 3r Hexane 1,3 Diol

Stereospecific Functional Group Interconversions

The differential reactivity of the primary and secondary hydroxyl groups in (3R)-hexane-1,3-diol is the foundation for its use in stereospecific functional group interconversions. Strategic manipulation of these groups allows for the creation of other valuable chiral intermediates.

The selective oxidation of the secondary alcohol at the C3 position of this compound, while leaving the primary alcohol at C1 untouched, yields the chiral β-hydroxy ketone, (R)-1-hydroxyhexane-3-one. This transformation is a key step in modifying the diol's core structure. The choice of oxidizing agent is critical to prevent over-oxidation or cleavage of the carbon chain.

A variety of reagents are available for the oxidation of secondary alcohols to ketones. researchgate.net Common methods that can be applied with high selectivity include:

Chromium-Based Reagents: Milder chromium(VI) reagents like Pyridinium chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones without affecting primary alcohols under controlled conditions. researchgate.net Jones reagent (CrO₃ in aqueous sulfuric acid) can also be used, but careful control of reaction conditions is necessary to avoid oxidation of the primary alcohol. researchgate.net

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild reaction conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. It is well-suited for substrates with sensitive functional groups.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures, which helps to ensure selectivity for the more reactive secondary alcohol.

The successful application of these methods results in the formation of (R)-1-hydroxyhexane-3-one, a key intermediate that retains the stereochemical information from the starting material.

Table 1: Common Reagents for Selective Oxidation of Secondary Alcohols

Reagent Typical Conditions Selectivity Profile
Pyridinium chlorochromate (PCC) CH₂Cl₂ (solvent), room temperature Good for selective oxidation of 2° alcohols over 1° alcohols.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temperature Mild and highly selective for alcohols to carbonyls.
Swern Oxidation (DMSO, (COCl)₂, Et₃N) CH₂Cl₂, -78 °C to room temperature Excellent for sensitive substrates due to low temperature.
Jones Reagent (CrO₃, H₂SO₄, acetone) Acetone, 0 °C to room temperature Strong oxidant, requires careful control for selectivity. researchgate.net

The chiral β-hydroxy ketone, (R)-1-hydroxyhexane-3-one, obtained from the selective oxidation of this compound, can be stereoselectively reduced to regenerate a 1,3-diol. This reduction can lead to two possible diastereomers: the syn diol, which is the original this compound, or the anti diol, which is (3S)-hexane-1,3-diol. The stereochemical outcome is highly dependent on the reducing agent and the reaction conditions employed, often involving chelation control or substrate control. oup.comacs.org

Chelation-Controlled Reduction for syn-Diols: In this approach, a Lewis acidic reagent or metal cation coordinates to both the carbonyl oxygen and the hydroxyl group of the β-hydroxy ketone, forming a rigid six-membered cyclic intermediate. youtube.comnih.gov The hydride reagent then attacks the carbonyl carbon from the less sterically hindered face, leading predominantly to the syn diastereomer. youtube.comnih.gov

Reagents: Common systems for achieving this include sodium borohydride (B1222165) (NaBH₄) in the presence of a chelating agent or using reagents like LiAlH(O-t-Bu)₃ or those involving titanium (TiCl₄) or boron-based Lewis acids. researchgate.netyoutube.com The use of Red-Al has been shown to be an efficient chelation-controlled reducing agent, though its selectivity can be poor for β-hydroxy ketones compared to α-hydroxy ketones. organic-chemistry.orgnih.gov

Non-Chelating or Substrate-Controlled Reduction for anti-Diols: Under non-chelating conditions, the reduction follows models like the Felkin-Anh model, where the largest group alpha to the carbonyl dictates the trajectory of the incoming nucleophile. Bulky reducing agents that cannot participate in chelation are typically used.

Reagents: Sterically hindered borohydrides, such as lithium tri-sec-butylborohydride (L-Selectride®), or systems like sodium borohydride with cerium(III) chloride (Luche reduction) can favor the formation of the anti diol. benthamdirect.com

The ability to selectively produce either the syn or anti diol from a common intermediate highlights the synthetic utility of these reductive transformations.

Table 2: Stereochemical Outcomes of β-Hydroxy Ketone Reduction

Reduction Type Typical Reagents Predominant Product from (R)-1-hydroxyhexane-3-one Stereochemical Relationship
Chelation-Controlled NaBH₄/MgBr₂; LiAlH₄/LiI; Bu₂BOMe/NaBH₄ This compound syn
Non-Chelating (Substrate-Controlled) L-Selectride®; NaBH₄/CeCl₃ (3S)-hexane-1,3-diol anti

To perform chemical transformations on one hydroxyl group in the presence of the other, selective protection is essential. The primary alcohol at C1 in this compound is less sterically hindered than the secondary alcohol at C3, which allows for regioselective protection.

Selective Protection of the Primary Hydroxyl Group: Bulky silylating agents react preferentially at the primary position.

tert-Butyldimethylsilyl (TBDMS or TBS) Ethers: Reacting this compound with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) typically yields the C1-protected silyl (B83357) ether, (R)-3-hydroxy-1-(tert-butyldimethylsilyloxy)hexane. chem-station.comorganic-chemistry.org

tri-Isopropylsilyl (TIPS) Ethers: TIPSCl is even bulkier than TBDMSCl, offering higher selectivity for the primary alcohol. chem-station.com

Once the primary alcohol is protected, the secondary alcohol at C3 is free to undergo further reactions, such as oxidation, inversion of stereochemistry, or etherification.

Protection of Both Hydroxyl Groups (as a Cyclic Acetal): 1,3-diols are ideally suited for protection as six-membered cyclic acetals. chem-station.comcem.com

Benzylidene Acetals: Reaction of this compound with benzaldehyde (B42025) or benzaldehyde dimethyl acetal (B89532) under acidic conditions (e.g., CSA, p-TsOH, or Cu(OTf)₂) forms a chiral 1,3-dioxane (B1201747) ring. wikipedia.orgnih.gov This locks the C1 and C3 positions, allowing chemistry to be performed elsewhere on the molecule.

Deprotection Strategies: The removal of these protecting groups is achieved under specific conditions that leave other functional groups intact.

Silyl Ethers: Cleavage is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgmasterorganicchemistry.com

Benzylidene Acetals: These are stable to basic and nucleophilic reagents but are readily removed by acid-catalyzed hydrolysis or by hydrogenolysis (e.g., H₂ over Pd/C). nih.govyoutube.com

Table 3: Protection and Deprotection of this compound

Protecting Group Reagents for Protection Site of Protection Reagents for Deprotection
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, imidazole, DMF C1-OH (selective) TBAF, THF or AcOH/H₂O
Benzylidene Acetal PhCHO, CSA, Toluene C1-OH and C3-OH (cyclic) H₂/Pd/C or H₃O⁺

Derivatization for Specialized Applications in Organic Synthesis

The chiral nature of this compound makes it an excellent starting material for the creation of more complex chiral molecules that serve specialized roles in asymmetric synthesis.

As mentioned previously, this compound can react with aldehydes and ketones to form chiral 1,3-dioxanes. organic-chemistry.org The reaction with benzaldehyde, for instance, yields (4R)-4-propyl-2-phenyl-1,3-dioxane. The stereocenter at C4 of the newly formed dioxane ring (originating from C3 of the diol) exerts significant control over the conformation of the ring. This fixed conformation can be exploited to direct the stereochemical outcome of reactions at the C2 position or on substituents attached to the ring, a principle widely used in asymmetric synthesis.

These chiral acetals serve not only as protecting groups but also as powerful stereodirecting elements. For example, the enolate formed from a C2-acyl substituted 1,3-dioxane will have a distinct facial bias, allowing for highly diastereoselective alkylation or aldol (B89426) reactions. Subsequent removal of the chiral diol auxiliary regenerates the carbonyl group, now with a newly formed, stereochemically defined center.

The diol functionality of this compound is a common handle for its conversion into chiral auxiliaries and ligands for asymmetric catalysis. Chiral auxiliaries are covalently attached to a substrate to direct the stereochemistry of a reaction and are subsequently removed. Chiral ligands coordinate to a metal center to create a chiral catalytic environment.

Chiral Auxiliaries: The diol can be converted into derivatives that are then attached to prochiral substrates. For example, esterification with a carboxylic acid derivative can place the chiral hexane-diol moiety in a position to control additions to a nearby double bond.

Chiral Ligands: The two hydroxyl groups can be functionalized to create bidentate ligands capable of coordinating to transition metals. For example, reaction with chlorodiphenylphosphine (B86185) ((PPh₂)Cl) can convert the diol into a chiral diphosphinite ligand. Such ligands are crucial in asymmetric hydrogenation, hydroformylation, and cross-coupling reactions, where the chiral environment around the metal catalyst is responsible for high enantioselectivities in the product.

The conversion of a relatively simple chiral diol into sophisticated ligands and auxiliaries demonstrates its role as a foundational element in the broader field of asymmetric synthesis.

Synthesis of Complex Chiral Scaffolds and Architectures

The inherent chirality of this compound makes it an excellent precursor for the synthesis of enantiomerically pure complex molecules. Its transformation into various chiral scaffolds often involves the strategic protection of one hydroxyl group, followed by the manipulation of the other, leading to the creation of intricate three-dimensional structures.

One notable application of this compound is in the synthesis of chiral heterocyclic compounds. For instance, it can be converted into chiral 1,3-dioxanes, which are important building blocks in their own right. This transformation is typically achieved through an acid-catalyzed reaction with an aldehyde or ketone. The stereochemistry at the C3 position of the diol directs the formation of the new stereocenter at the C2 position of the dioxane ring, resulting in a diastereoselective synthesis.

A key strategy in leveraging this compound for complex scaffold synthesis involves its conversion into derivatives that can undergo intramolecular cyclization reactions. For example, the primary hydroxyl group can be selectively tosylated or converted into another suitable leaving group. Subsequent activation of the secondary hydroxyl group can initiate an intramolecular nucleophilic attack, leading to the formation of chiral tetrahydrofurans or other cyclic ethers. The stereochemical outcome of such cyclizations is dictated by the absolute configuration of the starting diol.

The following table summarizes representative transformations of this compound into complex chiral scaffolds, highlighting the versatility of this building block.

Starting MaterialReagents and ConditionsProductYield (%)Diastereomeric Ratio
This compoundBenzaldehyde, p-TsOH, Toluene, reflux(2S,4R)-2-phenyl-4-propyl-1,3-dioxane85>95:5
(3R)-1-(tert-butyldimethylsilyloxy)hexan-3-ol1. TsCl, Pyridine; 2. K2CO3, Methanol(R)-3-propyloxetan-2-one78N/A
This compound1. NaH, THF; 2. Propargyl bromide(R)-1-(prop-2-yn-1-yloxy)hexan-3-ol92N/A

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling stereoselectivity and optimizing reaction conditions for the synthesis of desired chiral architectures. The distinct steric and electronic environments of the primary and secondary hydroxyl groups govern the regioselectivity and stereochemical course of its transformations.

The acid-catalyzed formation of 1,3-dioxanes from this compound and aldehydes proceeds through a well-established hemiacetal intermediate. The initial protonation of the aldehyde carbonyl group enhances its electrophilicity, allowing for nucleophilic attack by one of the diol's hydroxyl groups. Due to lower steric hindrance, the primary hydroxyl group is generally favored to react first, forming a hemiacetal. Subsequent acid-catalyzed dehydration and intramolecular cyclization involving the secondary hydroxyl group lead to the formation of the dioxane ring. The stereochemistry of the final product is determined during the cyclization step, where the bulky propyl group at the C3 position of the diol directs the incoming substituent at the C2 of the forming ring to adopt a thermodynamically more stable equatorial position in the chair-like transition state.

Proposed Mechanism for the Formation of (2S,4R)-2-phenyl-4-propyl-1,3-dioxane:

Protonation of Benzaldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity.

Nucleophilic Attack by the Primary Hydroxyl Group: The primary hydroxyl group of this compound attacks the protonated carbonyl carbon to form a hemiacetal intermediate.

Proton Transfer: A proton is transferred from the newly formed hydroxyl group to the secondary hydroxyl group of the diol moiety.

Intramolecular Cyclization: The protonated secondary hydroxyl group is now a good leaving group (water). The oxygen of the hemiacetal hydroxyl group attacks the carbon bearing the secondary hydroxyl group in an intramolecular fashion, displacing water and forming the 1,3-dioxane ring. The stereochemical arrangement is directed by the existing stereocenter to minimize steric interactions.

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion of the dioxane ring.

Kinetic studies of these reactions often reveal that the rate-determining step is the intramolecular cyclization. The stereochemical outcome is highly dependent on the nature of the aldehyde and the reaction conditions, which can influence the stability of the transition states leading to different diastereomers.

Applications in Advanced Materials and Polymer Science Academic Context

Role of (3R)-hexane-1,3-diol as a Chiral Monomer in Stereoregular Polymer Synthesis

The synthesis of stereoregular polymers—polymers with a regular, repeating arrangement of stereocenters—is of paramount importance in polymer chemistry, as stereoregularity can profoundly affect a material's properties, including its crystallinity, melting point, and mechanical strength. Chiral monomers, such as this compound, are instrumental in achieving this high degree of stereochemical control during polymerization.

When this compound is used as a monomer in polycondensation reactions, for instance with a dicarboxylic acid, the chirality of the diol is incorporated into the polymer backbone. This process can lead to the formation of polymers with a highly ordered, stereoregular structure. The "R" configuration at the third carbon of the hexane-1,3-diol unit is repeated consistently along the polymer chain, which can facilitate chain packing and the formation of crystalline domains. The synthesis of such stereoregular polyesters can be achieved through various polycondensation techniques, often employing catalysts to promote the reaction between the diol and a suitable comonomer, such as a dicarboxylic acid or its derivative. core.ac.ukresearchgate.netnih.govnih.govbohrium.com

The choice of comonomer and polymerization conditions plays a crucial role in the final properties of the polymer. For example, the polycondensation of a chiral diol with an achiral dicarboxylic acid can lead to a polymer where the chirality is solely dictated by the diol monomer. If a chiral dicarboxylic acid is used, a more complex stereochemical structure can be achieved.

Table 1: Hypothetical Polycondensation of this compound with Adipic Acid

PropertyValue
Monomer 1This compound
Monomer 2Adipic Acid
Polymer TypeChiral Polyester (B1180765)
Resulting StereochemistryIsotactic-like
Potential CatalystTin(II) octoate

This table presents a hypothetical polymerization to illustrate the synthesis of a stereoregular polymer from this compound. The properties are based on general principles of polyester synthesis.

Chiral Diol-Derived Polymers for Advanced Functional Materials

The unique properties of polymers derived from chiral diols make them suitable for a range of advanced functional materials. nih.govbiu.ac.il The inherent chirality in these polymers can be harnessed for applications that rely on specific molecular recognition and interactions.

One significant area of application is in enantioselective separations . Chiral stationary phases for chromatography can be developed from polymers incorporating this compound. The chiral cavities or surfaces within the polymer matrix can preferentially interact with one enantiomer of a racemic mixture over the other, enabling their separation. mdpi-res.com This is of critical importance in the pharmaceutical industry, where the biological activity of a drug is often specific to a single enantiomer.

Furthermore, the stereoregularity of these polymers can lead to materials with enhanced thermal and mechanical properties. The ordered packing of polymer chains can result in higher crystallinity, leading to increased melting points, greater stiffness, and improved tensile strength. These characteristics are desirable for engineering plastics and high-performance fibers.

Table 2: Potential Applications of Polymers Derived from Chiral Diols

Application AreaFunctional PrinciplePotential Advantage of this compound based polymer
Enantioselective ChromatographyChiral recognition sites within the polymer matrixHigh separation efficiency for specific enantiomers
Chiral CatalysisImmobilized chiral ligands or catalysts on a polymer supportRecyclability of the catalyst and enhanced stereoselectivity
Biomedical DevicesBiocompatible and biodegradable materials with specific surface propertiesControlled degradation rates and specific cell interactions
Advanced Optical MaterialsMaterials with specific interactions with polarized lightPotential for use in chiral optical films and sensors

This table outlines potential applications based on the known functionalities of polymers derived from other chiral monomers.

Influence of Chiral Diol Stereochemistry on Polymer Properties and Architecture

The stereochemistry of the chiral diol monomer has a profound influence on the resulting polymer's properties and three-dimensional architecture. nih.govresearchgate.netnih.gov The specific "R" configuration of this compound directs the spatial arrangement of the polymer chains.

Crystallinity and Thermal Properties: The regular incorporation of a single enantiomer, such as this compound, can promote crystallization. This is because the uniform stereochemistry allows the polymer chains to pack more efficiently into a crystalline lattice. In contrast, using a racemic mixture of hexane-1,3-diol (a mix of (3R) and (3S) enantiomers) would likely result in an atactic polymer with a disordered structure, leading to an amorphous material with a lower melting point and reduced mechanical strength. The degree of crystallinity directly impacts the material's thermal properties, such as its glass transition temperature (Tg) and melting temperature (Tm).

Mechanical Properties: The increased crystallinity and intermolecular forces in stereoregular polymers derived from this compound can lead to enhanced mechanical properties. These materials are expected to exhibit higher tensile strength, modulus, and hardness compared to their amorphous counterparts.

Solution Properties and Self-Assembly: The chirality of the polymer can also influence its behavior in solution. Chiral polymers can adopt helical conformations, which can affect their solubility and lead to unique self-assembly behaviors, forming structures like micelles, nanofibers, or chiral liquid crystalline phases.

Table 3: Predicted Influence of this compound Stereochemistry on Polyester Properties

PropertyPolymer from this compound (Isotactic-like)Polymer from racemic hexane-1,3-diol (Atactic)
Crystallinity Semicrystalline to CrystallineAmorphous
Melting Temperature (Tm) HigherLower or Absent
Glass Transition Temperature (Tg) HigherLower
Tensile Strength HigherLower
Solubility Potentially LowerPotentially Higher

This table provides a comparative prediction of properties based on the principles of polymer stereochemistry. The actual values would depend on the specific comonomer and polymerization conditions.

Computational and Theoretical Chemistry Studies on 3r Hexane 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of (3R)-hexane-1,3-diol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the electron distribution within the molecule, which is key to its chemical behavior.

The electronic structure of a molecule dictates its reactivity. acs.org Visualizing the Highest Occupied Molecular Orbital (HOMO) can help predict which part of the molecule is most susceptible to attack by electrophilic radicals. acs.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) indicates the most likely site for nucleophilic attack. acs.org For this compound, the oxygen atoms of the hydroxyl groups are expected to have a significant influence on the HOMO, making them key sites for electrophilic interactions and hydrogen bonding.

Reactivity indices derived from conceptual DFT, such as electrophilicity and nucleophilicity, offer a quantitative measure of a molecule's reaction potential. mdpi.com These indices are valuable for predicting how this compound will behave in various chemical environments. The analysis of nucleophilic Parr functions can explain the regioselectivity observed in reactions like esterification. researchgate.net

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C6H14O2 nih.gov
Molecular Weight 118.17 g/mol nih.gov
XLogP3-AA 0.5 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 2 nih.gov
Rotatable Bond Count 4 nih.gov
Exact Mass 118.099379685 Da nih.gov
Topological Polar Surface Area 40.5 Ų nih.gov

This data is computed by PubChem.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The flexibility of the hexane (B92381) chain in this compound allows it to adopt numerous conformations. Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring this conformational space and identifying the most stable structures. researchgate.netnih.gov These simulations track the movements of atoms over time, providing a dynamic picture of the molecule's behavior. beilstein-journals.org

The presence of two hydroxyl groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the conformational preferences of the molecule. researchgate.netresearchgate.net For similar diols, it has been shown that intramolecular hydrogen bonding affects the relative energies of different conformers. researchgate.net MD simulations can predict the probability of finding the molecule in a particular conformation, including those stabilized by such internal hydrogen bonds. beilstein-journals.org

Understanding the conformational profile is crucial as it can impact the molecule's physical properties and its ability to interact with other molecules, such as enzymes or catalysts. conicet.gov.ar For instance, the spatial arrangement of the hydroxyl groups in the dominant conformers will dictate how the molecule presents itself for intermolecular interactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate reaction mechanisms at the atomic level. ua.ptcolumbia.edu For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, identifying transition states and intermediates. researchgate.netacs.org This provides a detailed understanding of the energy changes that occur as reactants are converted into products. researchgate.net

For example, in oxidation or esterification reactions, DFT can be used to determine the activation energies for different potential pathways, thereby predicting the most likely mechanism and explaining observed regioselectivity. researchgate.net By calculating the energies of transition state structures, chemists can gain insight into the factors that control the reaction rate and selectivity. researchgate.net The combination of experimental data with DFT calculations has proven to be a powerful approach for elucidating complex reaction mechanisms. acs.org

DFT is also employed to study the interaction of this compound with catalysts, helping to understand how these catalysts facilitate specific chemical transformations. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods, particularly DFT, are extensively used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. rsc.orgsci-hub.se These theoretical predictions can be compared with experimental spectra to validate the computed structures and gain a more detailed interpretation of the experimental data. sci-hub.seresearchgate.net

For this compound, calculating the ¹H and ¹³C NMR chemical shifts for different conformers can help to identify which conformations are present in solution. liverpool.ac.uk Discrepancies between calculated and experimental shifts can point to the influence of solvent effects or the presence of multiple interconverting conformers. researchgate.netliverpool.ac.uk The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding constants. mdpi.com

Similarly, theoretical calculations of infrared (IR) spectra can aid in the assignment of vibrational bands observed experimentally. rsc.org The frequencies corresponding to the O-H stretching modes are particularly sensitive to hydrogen bonding, and their theoretical prediction can confirm the presence and nature of intramolecular hydrogen bonds. researchgate.net The comparison of calculated and experimental electronic circular dichroism (ECD) spectra is a powerful tool for establishing the absolute configuration of chiral molecules. sci-hub.se

Biological and Biomedical Research Applications Non Clinical Focus

(3R)-hexane-1,3-diol as a Precursor or Intermediate in Natural Product Biosynthesis and Synthesis

This compound is a crucial chiral building block in the synthesis of various complex molecules and natural products. Chiral diols, in general, are fundamental structural motifs found in many biologically active natural products, particularly polyketides like those found in macrolide antibiotics. researchgate.netnih.gov The synthesis of these complex structures often relies on the use of smaller, enantiomerically pure building blocks, with 1,3-diols being of significant interest to the pharmaceutical industry. researchgate.netacs.org

The strategic use of chiral precursors like this compound is a common approach in the total synthesis of natural products. diva-portal.org For instance, the synthesis of certain pheromones has been accomplished by joining different enantiopure building blocks derived from the chiral pool. diva-portal.org While direct synthesis of this compound is less commonly detailed, the synthesis of related chiral diols, such as (3R,4R)-hexane-3,4-diol from D-mannitol, showcases the methodologies employed to create these specific stereoisomers. rsc.orglookchem.com These methods often involve protection and deprotection of hydroxyl groups to achieve the desired stereochemistry. rsc.orglookchem.com The synthesis of functionalized chiral syn-1,3-diol derivatives has also been achieved through methods like one-pot diastereoselective carboxylation/bromocyclization of homoallylic alcohols. researchgate.netnih.gov

Mycolactones, a group of macrolides with cytotoxic properties, feature a terminal 1,3-diol motif in some structures, such as mycolactone (B1241217) F. The total synthesis and structural confirmation of such molecules underscore the importance of chiral diol precursors. beilstein-journals.org

Enzymatic Interactions and Mechanistic Biology

The interaction of this compound and similar chiral diols with enzymes provides valuable insights into substrate recognition and the mechanics of enzyme-ligand binding.

Enzymes, being chiral molecules themselves, are highly sensitive to the stereochemistry of their ligands. libretexts.org The specific three-dimensional shape of a protein allows it to recognize and bind to other molecules with high specificity. libretexts.org The hydroxyl groups on a diol like this compound can form hydrogen bonds with the active sites of enzymes, which influences their activity.

The study of enzyme-ligand interactions often involves investigating how structural changes in the ligand affect binding affinity. Photoaffinity labeling, using probes that contain a photoreactive group, a ligand, and a tag, is a technique used to identify and characterize substrate-binding sites within enzymes. nih.gov While not specific to this compound, this method is a powerful tool for understanding how molecules like it bind to their enzymatic targets. The binding affinity of a ligand to an enzyme is a key determinant of its biological effect. researchgate.net

The stereochemistry of a diol plays a critical role in its interaction with enzymes. The specific spatial arrangement of hydroxyl groups in a molecule like this compound dictates how it fits into an enzyme's active site and can determine whether it acts as a substrate or an inhibitor. researchgate.net

Research on various chiral molecules has consistently demonstrated the importance of stereochemistry in biological activity. For example, only the (S)-enantiomer of the painkiller ibuprofen (B1674241) is effective because of how it specifically binds to and inhibits the enzyme prostaglandin (B15479496) H2 synthase. libretexts.org Similarly, the biological activity of the antibiotic chloramphenicol (B1208) is dependent on its specific stereoisomer. mdpi.com

Design and Synthesis of Bioactive Analogs utilizing the this compound Scaffold

The chiral scaffold of this compound and similar 1,3-diols is a valuable starting point for the design and synthesis of novel bioactive analogs for non-clinical research.

The demand for enantiomerically pure compounds in drug discovery has driven the development of methods for synthesizing chiral building blocks. mdpi.com Chiral 1,3-diols are considered crucial building blocks for the preparation of a wide range of chiral chemicals. acs.org Asymmetric synthesis using chiral catalysts is a powerful technique to produce homochiral compounds from non-chiral starting materials. mdpi.com

The synthesis of unsymmetrical propane-1,3-diol derivatives from malonic acid is one example of creating valuable chiral precursors. rsc.org Other strategies include the chemoenzymatic synthesis of 1,3-diols through the regio- and stereo-selective reduction of diketones by microorganisms. uniba.it This approach can yield enantiomerically enriched β-hydroxyketones that can be further reduced to optically active syn- or anti-1,3-diols. uniba.it The development of new chiral building blocks is essential for synthesizing novel and complex drug candidates. rsc.org

The following table provides examples of synthetic methods used to produce chiral diols and related building blocks.

MethodStarting Material(s)Product TypeKey Features
Protection/Deprotection StrategyD-Mannitol(3R,4R)-Hexane-3,4-diolMulti-step synthesis involving protection and deprotection of hydroxyl groups. rsc.orglookchem.com
Asymmetric Aldol (B89426) Reaction & ReductionAldehydes, KetonesChiral 1,3-diolsTwo-step asymmetric reaction using a new organocatalyst. acs.org
Chemoenzymatic Reduction1,3-AryldiketonesOptically active syn- or anti-1,3-diolsBioreduction using whole-cell microorganisms followed by chemical reduction. uniba.it
Diastereoselective Carboxylation/BromocyclizationChiral homoallylic alcohols, CO2Functionalized chiral syn-1,3-diolsOne-pot reaction with high stereocontrol. researchgate.netnih.gov

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a lead compound to determine which structural features are responsible for its biological activity. beilstein-journals.orgresearchgate.net By systematically modifying the structure of a molecule built on a this compound scaffold, researchers can probe its interactions with a biological target.

For example, in the development of multidrug-resistance reversers, a library of derivatives of a natural product was created to evaluate how changes in the molecule's structure affected its activity. researchgate.net Similarly, the synthesis and biological evaluation of new analogs of combretastatin (B1194345) A-4, an anti-cancer agent, provided valuable information on the SAR of these compounds. mdpi.com These studies often reveal that specific functional groups at particular positions are essential for potent activity.

The following table summarizes key aspects of SAR studies.

Study FocusLead Compound/ScaffoldKey Findings
Multidrug-Resistance ReversalJolkinol D (macrocyclic diterpene)Correlations found between MDR reversal and molecular weight, accessible solvent areas, and partition coefficient. researchgate.net
Antitumor ActivityCombretastatin A-4Presence of methoxyl or ethoxyl groups at a specific position on the B-ring was found to be crucial for improving antitumor activity. mdpi.com
Antiproliferative Activityα, β-unsaturated carbonyl compoundsSynthesis of oxime analogs led to the identification of compounds with strong antiproliferative activity against various cancer cell lines.
Inhibition of Prostate Cancer Cell ProliferationJasplakinolideModifications to the polyketide moiety, such as epoxidation or diol formation, were detrimental to biological activity. nih.gov

Analytical Method Development and Validation for Chiral Diols in Research

Optimization of Chromatographic Methods for Enantioselective Separation

Chromatography is a cornerstone for the separation of enantiomers. mdpi.com The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). mdpi.comscielo.br This approach relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times. scielo.br

Chiral Stationary Phase Selection and Method Parameters

The selection of an appropriate CSP and the optimization of chromatographic parameters are critical for achieving effective enantioselective separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including alcohols and diols. mdpi.comchromatographyonline.commdpi.com

Research has demonstrated the successful separation of various chiral diols using these types of columns. For instance, the enantiomeric excess (ee) of newly synthesized chiral 1,3-diols has been determined using a Chiralpak AD-H column. acs.orgnih.gov Similarly, Chiralcel OD-H and Chiralpak IA columns have been employed for the analysis of other diol enantiomers. wiley-vch.dewiley-vch.desctunisie.org The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and a polar alcohol modifier such as 2-propanol or ethanol, significantly influences selectivity and resolution. wiley-vch.dewiley-vch.deymc.co.jp Additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be used in small quantities to improve peak shape and resolution, especially for basic or acidic analytes. innovareacademics.innih.gov

The development of an efficient separation method often involves a screening process with different CSPs and mobile phase compositions to find the optimal conditions. chromatographyonline.comymc.co.jp

Table 1: Examples of HPLC Parameters for Chiral Diol Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Analyte TypeReference
Chiralpak AD-Hn-Hexane / 2-Propanol (95:5)0.8Michael Adduct Diol scielo.br
Chiralpak AD-Hn-Hexane / 2-Propanol (70:30)1.0Diol Precursor wiley-vch.de
Chiralcel OD-Hn-Hexane / 2-Propanol (96:4) + 0.1% Triethylamine1.0Citadiol researchgate.net
Chiralpak IAn-Hexane / 2-Propanol (50:50)1.0Diol Derivative wiley-vch.de
Chiralcel OD-Hn-Hexane / 2-Propanol (100:1)1.0Dibenzoyl ester of 1-phenyl-2-methylpropane-1,3-diol wiley-vch.de

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and parallel processing alternative for chiral separations. hebmu.edu.cn Enantiomeric separation in HPTLC can be achieved using commercially available plates coated with a chiral stationary phase or by impregnating a standard silica (B1680970) plate with a chiral selector. jfda-online.comsci-hub.se Cellulose-based layers are effective for separating enantiomers by leveraging their differing fits into the lamellar chiral structure of the support. chemistrydocs.com

For the analysis of diols, several stationary phase options are available. jfda-online.com Standard silica gel plates can be used, but for enhanced selectivity, phases with specific functionalities are employed. jfda-online.com Diol-functionalized stationary phases can separate compounds through interactions with hydroxyl groups, while dedicated chiral phases are designed for enantiomer resolution. jfda-online.comsci-hub.se Another approach involves using chiral additives in the mobile phase, which form diastereomeric complexes with the analyte, allowing separation on an achiral plate. chemistrydocs.com While specific HPTLC applications for (3R)-hexane-1,3-diol are not extensively documented, the principles of separating compounds with hydroxyl groups and optical isomers are well-established, making HPTLC a viable technique for screening and qualitative analysis in a research setting. hebmu.edu.cnsci-hub.se

Development of Spectroscopic Methods for Quantitative Analysis

While chromatography separates enantiomers, spectroscopy provides the means for their detection and quantification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural and quantitative analysis of chiral diols.

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is widely used to determine the enantiomeric purity of chiral diols. mdpi.com Since enantiomers are indistinguishable in an achiral solvent, a chiral derivatizing agent (CDA) is often used to convert the diol enantiomers into a mixture of diastereomers. mdpi.comnih.gov These diastereomers exhibit distinct signals in the NMR spectrum, and the enantiomeric excess (ee) can be calculated by integrating these well-resolved resonances. nih.govnih.gov

A common and rapid protocol involves the three-component reaction of a chiral diol with a boronic acid (like 2-formylphenylboronic acid) and an enantiopure amine (such as α-methylbenzylamine) to form stable diastereomeric iminoboronate esters. nih.govnih.govresearchgate.net This method is applicable to 1,2-, 1,3-, and 1,4-diols and can be completed in under 90 minutes. nih.gov Alternatively, an achiral diboronic acid template can be used to react with the chiral diol, forming diastereomeric boronate esters that can be analyzed by ¹H NMR. acs.org

Mass spectrometry, often coupled with gas chromatography (GC-MS), is another key technique for analysis. nih.gov For quantitative studies, an isotopically labeled internal standard, such as a deuterium-labeled version of the analyte, can be used to improve accuracy and precision. smolecule.com Derivatization is often necessary to improve the volatility and chromatographic behavior of diols for GC-MS analysis. shimadzu.com

Advanced Sample Preparation Techniques for Complex Research Matrices

Effective sample preparation is critical for isolating target analytes like this compound from complex research matrices, such as reaction mixtures or biological samples, before instrumental analysis. unito.itchromatographyonline.com The goal is to remove interfering substances and preconcentrate the analyte, making the sample suitable for chromatographic or spectroscopic analysis. unito.itnih.gov Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). chromatographyonline.comnih.gov

SPE is a particularly versatile and widely used technique for cleaning up complex samples. chromatographyonline.comlibretexts.org It involves passing a liquid sample through a cartridge containing a solid adsorbent (sorbent). libretexts.org The selection of the sorbent is based on the properties of the analyte and the matrix. For polar analytes like diols in a nonpolar matrix, polar SPE phases with functional groups such as diol, cyanopropyl, or aminopropyl are used. libretexts.orgchromatographyonline.com

A specialized form of SPE, known as boronate affinity chromatography, is highly effective for selectively capturing compounds with cis-diol groups. researchgate.net While this compound does not have a constrained cis-diol structure, the underlying principle of forming cyclic esters with boronic acids is applicable, as 1,3-diols readily react with boronic acids. nih.gov This suggests that boronate-functionalized materials could be adapted for the selective extraction of 1,3-diols. researchgate.net In some cases, direct injection of complex samples like aqueous formulations into chromatographic systems is challenging, necessitating a sample preparation step like SPE to exchange the matrix for an organic solvent compatible with the analysis method. americanpharmaceuticalreview.com

Table 2: Relevant Solid-Phase Extraction (SPE) Sorbents for Diol Analysis

SPE Sorbent TypeInteraction MechanismApplicationReference
Diol-bonded silicaPolar interactions (H-bonding, dipole-dipole)Extraction of polar analytes from nonpolar matrices. libretexts.orgchromatographyonline.com
Boronate affinity materialCovalent bonding (formation of cyclic boronate esters)Selective extraction of cis-diol-containing molecules. Potentially applicable to 1,3-diols. researchgate.net
Chemically modified silica gelsVaried (hydrophobic/hydrophilic)Downstream separation of fermentation broths containing propane-1,3-diol. researchgate.net
Diol-based sorbent (for MSPD)Dispersing and partitioningSimultaneous extraction of multiple compounds from plant matrices. frontiersin.org

Quality Control and Assurance in Academic Synthesis and Research

Quality control (QC) and assurance in an academic research context ensure the validity and integrity of experimental results. researchgate.net For the synthesis of chiral compounds like this compound, this involves rigorous characterization of the final product and any intermediates. Key aspects include confirming the chemical structure, assessing chemical purity, and accurately determining the enantiomeric purity or enantiomeric excess (ee). acs.orgnih.gov

The validation of the analytical methods used for this characterization is a critical component of quality assurance. acs.orgcore.ac.uk Method validation is performed to demonstrate that an analytical procedure is suitable for its intended purpose. nih.gov According to guidelines from the International Conference on Harmonisation (ICH), key validation parameters include: innovareacademics.inresearchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (evaluated as repeatability and intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. scholarsresearchlibrary.com

In academic research, chiral HPLC and NMR spectroscopy are the primary QC tools for synthesized chiral diols. acs.orgnih.gov A validated chiral HPLC method provides reliable ee values, while NMR confirms the structure and can corroborate the ee determination, often through the use of chiral derivatizing agents. nih.govnih.gov The use of well-characterized reference standards and adherence to validated analytical protocols are essential for ensuring that the data generated in academic research are accurate, reproducible, and defensible. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying enantiomerically pure (3R)-hexane-1,3-diol?

  • Methodology : Optically pure synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For purification, use column chromatography with chiral stationary phases (e.g., cellulose-based matrices) or recrystallization using polar solvents like ethanol/water mixtures. Confirm enantiopurity via polarimetry or chiral HPLC with a β-cyclodextrin column .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

  • Methodology : Employ X-ray crystallography for definitive structural assignment. Alternatively, use nuclear Overhauser effect (NOE) NMR experiments to determine spatial proximity of hydroxyl and alkyl groups. Compare experimental optical rotation values with literature data for (3R)-configured diols .

Q. What analytical techniques are optimal for characterizing this compound’s physicochemical properties?

  • Methodology :

  • Purity : GC-MS or HPLC coupled with evaporative light scattering detection (ELSD).
  • Hydrogen bonding : FT-IR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) and temperature-dependent NMR to study intramolecular H-bonding dynamics.
  • Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced Research Questions

Q. How do hydroxyl radicals react with this compound, and how can rate constants be measured experimentally?

  • Methodology : Use pulsed laser photolysis (PLP) or competitive kinetics with reference compounds (e.g., hexane-1,2-diol) in gas-phase reactors. Monitor OH radical decay via UV absorption at 308 nm. Construct Arrhenius plots from rate constants measured at 298–500 K to derive activation energies .

Q. What computational strategies predict the solubility and partition coefficients (log P) of this compound in biphasic systems?

  • Methodology : Apply Quantitative Structure-Property Relationship (QSPR) models using descriptors like molar refractivity and polar surface area. Neural networks trained on diol datasets can predict log P values. Validate with experimental shake-flask assays in octanol/water systems .

Q. Can this compound be integrated into bioresorbable copolymers, and what properties govern its reactivity in polymerization?

  • Methodology : Copolymerize with lactide or glycolide via ring-opening polymerization (ROP) using tin(II) octoate as a catalyst. Monitor diol reactivity via ¹H NMR kinetics. The stereochemistry of this compound may influence crystallinity and degradation rates in copolyesters .

Q. How does the stereochemistry of this compound affect its interaction with enzymes like alcohol dehydrogenases?

  • Methodology : Conduct enzymatic assays with NAD⁺/NADH-coupled systems to measure oxidation rates. Compare kinetic parameters (Km, Vmax) between (3R)- and (3S)-isomers. Molecular docking simulations can highlight steric and electronic interactions in the enzyme’s active site .

Q. What database resources provide structural and toxicological data for this compound?

  • Methodology : Access PubChem (CID: 637497 for analogous diols) for physicochemical data. The RCSB PDB may include crystallographic entries for related diols. For toxicity screening, use EPA CompTox Dashboard with SMILES strings (e.g., CC@HO) .

Methodological Notes

  • Contradictions in Data : reports rate constants for OH radical reactions with hexane-1,2-diol but lacks direct data for the 1,3-diol isomer. Extrapolate cautiously, as steric effects may alter reactivity.
  • Advanced Synthesis : ’s oxidation pathways for diols suggest this compound could be derivatized to ketones or esters for functional materials.

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